2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine
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Overview
Description
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is a heterocyclic compound that features a pyrano-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine typically involves multicomponent reactions. One common method is the Knoevenagel-Michael cyclocondensation of barbituric acid or 1,3-dimethylbarbituric acid with malononitrile and arylaldehyde derivatives . This reaction is often carried out in aqueous ethanol at room temperature using photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts .
Industrial Production Methods
While specific industrial production methods for 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of green chemistry principles, such as metal-free catalysts and aqueous solvents, aligns with sustainable industrial practices .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve the use of catalysts like CAN (cerium ammonium nitrate) in ionic liquids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano[3,2-d]pyrimidine derivatives .
Scientific Research Applications
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used as a model compound in studies of enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5H,6H,7H-pyrano[2,3-d]pyrimidine: Similar in structure but differs in the position of the pyrano ring.
2,4-dichloro-7H-pyrano[2,3-d]pyrimidine: Another structural isomer with different chemical properties.
Uniqueness
2,4-dichloro-6H,7H,8H-pyrano[3,2-d]pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6Cl2N2O |
---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5-4(2-1-3-12-5)10-7(9)11-6/h1-3H2 |
InChI Key |
XLNHJFCJRSVXFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NC(=N2)Cl)Cl)OC1 |
Origin of Product |
United States |
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